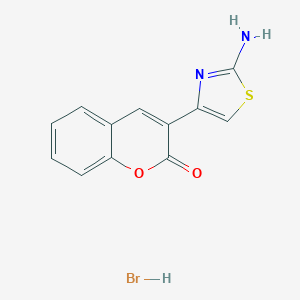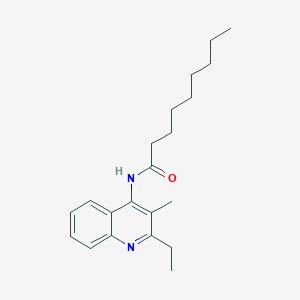![molecular formula C15H19N3O B376954 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 108790-72-3](/img/structure/B376954.png)
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a nitrogen-containing analog of adamantane. This compound belongs to the class of azaadamantanes, which are characterized by the substitution of carbon atoms with nitrogen atoms in the adamantane structure. This substitution imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with monoterpenoid aldehydes . The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), which is a promising target for antitumor therapy . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Triazaadamantane: Another azaadamantane derivative with three nitrogen atoms in the structure.
5,7-Dimethyl-1,3-diazaadamantan-6-one: A closely related compound with similar structural features.
1,5-Diphenyl-3,7-diazaadamantan-9-one: A derivative with phenyl groups attached to the nitrogen atoms.
Uniqueness
5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to the presence of the pyridyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
属性
CAS 编号 |
108790-72-3 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33g/mol |
IUPAC 名称 |
5,7-dimethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H19N3O/c1-14-7-17-9-15(2,13(14)19)10-18(8-14)12(17)11-4-3-5-16-6-11/h3-6,12H,7-10H2,1-2H3 |
InChI 键 |
BNTNSFQIHYJJSY-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
规范 SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-bromophenyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376873.png)
![1-[5-Hydroxy-2-methyl-1-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B376874.png)

![2-amino-1-(2-ethoxy-2-oxoethyl)-3-{[(5-nitro-2-furyl)methylene]amino}-3H-benzimidazol-1-ium](/img/structure/B376876.png)
![1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B376878.png)
![4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B376880.png)

![2-(dipentylamino)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B376884.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B376886.png)
![2-[2-(1-heptylpyridin-4(1H)-ylidene)ethylidene]malononitrile](/img/structure/B376888.png)


![2,2,2-trichloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)acetamide](/img/structure/B376894.png)
